Lipophilicity Tuning: Precise LogP Modulation Compared to the Isopropoxy Analog
The target compound, 5-Bromo-3-iodo-2-propoxybenzaldehyde, exhibits a calculated XLogP3 value of 3.6 . This is directly comparable to its closest structural analog, 5-Bromo-3-iodo-2-isopropoxybenzaldehyde (CAS 486993-97-9), which has a calculated XLogP3 value of 3.5 [1]. The 0.1 unit increase in lipophilicity, achieved by replacing an isopropoxy group with a linear propoxy chain, offers a quantifiable and tunable difference that can significantly impact membrane permeability and non-specific protein binding in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 5-Bromo-3-iodo-2-isopropoxybenzaldehyde (XLogP3 = 3.5) |
| Quantified Difference | Δ = +0.1 (higher lipophilicity for target) |
| Conditions | Calculated property using XLogP3 algorithm |
Why This Matters
This small but measurable difference allows medicinal chemists to fine-tune ADME properties without altering the core halogenation pattern, providing a specific reason to select this propoxy derivative over the isopropoxy variant.
- [1] Kuujia. 5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde (CAS 486993-97-9). Computed Properties. View Source
